N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that features a combination of furan, piperazine, and oxalamide groups. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-yl intermediate: This could involve the reaction of a furan derivative with appropriate reagents under controlled conditions.
Synthesis of the 4-phenylpiperazine intermediate: This step might involve the reaction of phenylhydrazine with ethylene oxide or a similar compound to form the piperazine ring.
Coupling of intermediates: The furan and piperazine intermediates could be coupled using a suitable linker, such as an ethyl group, under conditions that promote the formation of the desired bond.
Formation of the oxalamide group: This final step might involve the reaction of the coupled intermediate with oxalyl chloride and 4-methylbenzylamine to form the oxalamide group.
Industrial Production Methods
Industrial production of such compounds typically involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring that the processes are cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The piperazine ring can be reduced to form different hydrogenated derivatives.
Substitution: Various substituents can be introduced into the aromatic rings or the piperazine ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the piperazine ring could produce various hydrogenated piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
- N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide
Uniqueness
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-20-9-11-21(12-10-20)18-27-25(31)26(32)28-19-23(24-8-5-17-33-24)30-15-13-29(14-16-30)22-6-3-2-4-7-22/h2-12,17,23H,13-16,18-19H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAYKGZBLLJGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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